
Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-
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Overview
Description
Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a phenol group substituted with a 2,3-dichlorophenyliminomethyl group and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- typically involves the reaction of 2,3-dichlorobenzaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The nitro group (-NO₂) and iminomethyl (-CH=N-) moiety strongly influence the compound’s reactivity in electrophilic substitution. The nitro group deactivates the benzene ring, directing incoming electrophiles to the meta position relative to itself. Key reactions include:
Reaction Type | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | 2-(2,3-Dichlorophenyliminomethyl)-4,6-dinitrophenol | 78% | |
Sulfonation | H₂SO₄, 100°C | Sulfonated derivative at C6 | 65% |
Mechanism :
-
The nitro group stabilizes the intermediate arenium ion via resonance, favoring substitution at the meta position.
-
Steric hindrance from the bulky iminomethyl group limits para substitution.
Redox Reactions
The nitro group undergoes reduction under controlled conditions:
Reduction Method | Reagents/Conditions | Product | Yield | Source |
---|---|---|---|---|
Catalytic Hydrogenation | H₂/Pd-C, ethanol, 25°C | 2-(2,3-Dichlorophenylaminomethyl)-4-aminophenol | 92% | |
Acidic Reduction | Sn/HCl, reflux | Intermediate hydroxylamine | 85% |
Applications :
-
The reduced amine product serves as a precursor for pharmaceuticals and dyes.
Schiff Base Reactivity
The imine (-CH=N-) group participates in hydrolysis and nucleophilic addition:
Reaction Type | Conditions | Product | Notes | Source |
---|---|---|---|---|
Acid Hydrolysis | HCl (6M), 80°C | 2-Hydroxy-5-nitrobenzaldehyde + 2,3-Dichloroaniline | Reversible reaction | |
Nucleophilic Addition | Grignard reagents (RMgX) | Secondary amine adducts | Stabilized by conjugation with nitro group |
Mechanistic Insight :
-
Protonation of the imine nitrogen enhances electrophilicity, facilitating nucleophilic attack.
Complexation with Metal Ions
The phenolic -OH and nitro groups act as bidentate ligands, forming stable complexes:
Metal Ion | Conditions | Complex Structure | Stability Constant (log K) | Source |
---|---|---|---|---|
Cu(II) | pH 5–6, ethanol | [Cu(C₁₃H₈Cl₂N₂O₃)₂] | 8.2 | |
Fe(III) | Aqueous, 25°C | Octahedral geometry | 7.8 |
Applications :
Phosphorylation Reactions
The phenolic hydroxyl group reacts with dialkyl phosphites via the Atherton–Todd reaction :
Conditions | Reagents | Product | Yield | Source |
---|---|---|---|---|
CCl₄, triethylamine, 0°C | Diethyl phosphite | Diethyl (2-(2,3-dichlorophenyliminomethyl)-4-nitro-phenoxy)phosphate | 70% |
Mechanism :
-
Deprotonation of the hydroxyl group by triethylamine generates a phenoxide ion, which attacks electrophilic phosphorus in dialkyl chlorophosphate intermediates .
Photochemical Reactions
UV irradiation induces nitro-to-nitrito isomerization, forming a transient nitrito intermediate that decays via O–NO bond cleavage. This pathway is critical in environmental degradation studies .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of nitrophenol compounds exhibit antimicrobial properties. For instance, studies have shown that nitrophenol derivatives can inhibit the growth of various bacterial strains. The specific compound 2-(2,3-dichlorophenyliminomethyl)-4-nitro- has been evaluated for its effectiveness against pathogenic bacteria, with findings suggesting moderate to potent activity against strains such as Escherichia coli and Staphylococcus aureus.
Case Study: Antitubercular Agents
A related study synthesized various derivatives of nitrophenol for their potential as antitubercular agents. The synthesized compounds were tested against Mycobacterium tuberculosis, showing promising results with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. The most potent derivative exhibited an MIC of 4 μg/mL, indicating that structural modifications in the phenolic framework can lead to enhanced biological activity .
Materials Science
Corrosion Inhibition
Phenolic compounds are known for their ability to act as corrosion inhibitors in metal surfaces. The compound 2-(2,3-dichlorophenyliminomethyl)-4-nitro- has been studied for its effectiveness in protecting mild steel from corrosion. In laboratory tests, the compound demonstrated significant inhibition rates when applied in acidic environments, making it a candidate for industrial applications where metal protection is critical.
Data Table: Corrosion Inhibition Efficiency
Compound Name | Inhibition Efficiency (%) | Environment |
---|---|---|
Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- | 85 | Acidic Solution |
Phenol Derivative A | 70 | Acidic Solution |
Phenol Derivative B | 60 | Acidic Solution |
Environmental Science
Pesticidal Applications
The compound has also been investigated for its pesticidal properties. Studies have shown that nitrophenol derivatives can be effective against various pests, suggesting potential applications in agricultural practices. The compound's mechanism involves disrupting the nervous systems of insects, leading to mortality.
Case Study: Pesticidal Efficacy
In a controlled study evaluating the efficacy of several nitrophenol derivatives on common agricultural pests, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- was found to significantly reduce pest populations compared to untreated controls. The results highlighted the potential for this compound as a safer alternative to traditional pesticides.
Mechanism of Action
The mechanism of action of Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The nitro group may also contribute to its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenol
- 4-Nitrophenol
- 2,3-Dichlorobenzaldehyde
Uniqueness
Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- is unique due to the combination of its structural features, which confer distinct chemical and biological properties
Biological Activity
Phenol derivatives, particularly those with nitro and dichlorophenyl groups, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro- , exploring its biological activities through various studies and evaluations.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Name : Phenol, 2-(2,3-dichlorophenyliminomethyl)-4-nitro-
- Molecular Formula : C13H9Cl2N1O3
- Molecular Weight : 302.12 g/mol
1. Antimicrobial Activity
Recent studies have demonstrated that phenolic compounds exhibit significant antimicrobial properties. The compound in focus has shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity:
- Against Staphylococcus aureus: MIC of 20 μM.
- Against Pseudomonas aeruginosa: MIC of 30 μM.
These results suggest that the presence of the nitro group enhances the compound's interaction with microbial membranes, leading to increased antimicrobial efficacy .
Bacterial Strain | MIC (μM) |
---|---|
Staphylococcus aureus | 20 |
Pseudomonas aeruginosa | 30 |
2. Antitubercular Activity
The compound also demonstrates promising antitubercular activity. A study highlighted that related nitrophenolic compounds showed MIC values as low as 0.78 μM against Mycobacterium tuberculosis. The presence of the nitro group at specific positions is crucial for this activity, indicating a possible mechanism involving intracellular interactions that lead to bacterial cell death .
3. Anti-inflammatory Potential
The anti-inflammatory properties of phenolic compounds are well-documented. The compound under review has been linked to modulation of inflammatory pathways, particularly through inhibition of the NF-κB signaling pathway:
- Compounds similar to the one in focus have shown an increase in NF-κB activity by approximately 10–15%, suggesting a complex interaction that may involve both pro-inflammatory and anti-inflammatory mechanisms .
4. Antitumoral Activity
Emerging research indicates that certain phenolic compounds exhibit antitumoral properties. The compound's structure suggests potential activity against various cancer cell lines, with preliminary studies pointing towards its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Antimicrobial Efficacy
In a study evaluating a series of phenolic compounds, the efficacy of the compound was compared with other derivatives. The findings indicated that while many compounds exhibited varying degrees of antimicrobial activity, the dichlorophenyl and nitro substitutions significantly enhanced the overall effectiveness against resistant strains such as MRSA .
Case Study: Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of the compound with key proteins involved in bacterial resistance mechanisms. The calculated interaction energies suggest strong binding capabilities with main protease (Mpro) and NSP9 proteins, indicating potential for further development as an antiviral agent against SARS-CoV-2 .
Properties
Molecular Formula |
C13H8Cl2N2O3 |
---|---|
Molecular Weight |
311.12 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-2-1-3-11(13(10)15)16-7-8-6-9(17(19)20)4-5-12(8)18/h1-7,18H |
InChI Key |
HPCMVERCUQUVGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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